Biotin-Oxytocin
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Overview
Description
Biotin-Oxytocin is a compound where oxytocin, a neuropeptide hormone, is N-terminally labeled with biotin. Oxytocin is a 9-amino acid peptide primarily synthesized in the hypothalamic neurons and secreted by the posterior pituitary gland. It plays a crucial role in various physiological processes, including uterine contractions during childbirth, lactation, and social behaviors such as trust and bonding .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-Oxytocin involves the conjugation of biotin to the N-terminal of oxytocin. This process typically uses solid-phase peptide synthesis (SPPS) techniques. The biotinylation is achieved through the formation of an amide bond between the biotin molecule and the amino group of the oxytocin peptide. The reaction conditions often include the use of coupling reagents like carbodiimides and catalysts to facilitate the conjugation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Biotin-Oxytocin undergoes various chemical reactions, including:
Oxidation: The disulfide bridge between cysteine residues in oxytocin can be oxidized.
Reduction: The disulfide bridge can also be reduced to yield free thiol groups.
Substitution: Biotinylation itself is a substitution reaction where the biotin molecule replaces a hydrogen atom on the amino group of oxytocin.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Carbodiimides and catalysts for biotinylation.
Major Products:
Oxidation: Oxidized oxytocin with a disulfide bridge.
Reduction: Reduced oxytocin with free thiol groups.
Substitution: Biotinylated oxytocin (this compound).
Scientific Research Applications
Biotin-Oxytocin has a wide range of applications in scientific research:
Chemistry: Used as a probe in biochemical assays to study protein-protein interactions.
Biology: Helps in the study of oxytocin receptors and their distribution in various tissues.
Medicine: Investigated for its potential therapeutic effects in conditions like autism, anxiety, and social disorders.
Industry: Utilized in the development of diagnostic kits and biosensors
Mechanism of Action
Biotin-Oxytocin exerts its effects by binding to oxytocin receptors (OXTR), which are G-protein-coupled receptors. Upon binding, it activates intracellular signaling pathways involving the release of calcium ions and the activation of protein kinases. This leads to various physiological responses, including uterine contractions, milk ejection, and modulation of social behaviors .
Comparison with Similar Compounds
Oxytocin: The parent compound without biotin labeling.
Vasopressin: Another neuropeptide with similar structure but different physiological effects.
Biotinylated Peptides: Other peptides labeled with biotin for research purposes.
Uniqueness: Biotin-Oxytocin is unique due to its dual functionality. The biotin label allows for easy detection and purification, while the oxytocin moiety retains its biological activity. This makes it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C53H80N14O14S3 |
---|---|
Molecular Weight |
1233.5 g/mol |
IUPAC Name |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C53H80N14O14S3/c1-5-27(4)42-49(78)59-30(16-17-39(54)70)45(74)60-33(21-40(55)71)46(75)62-35(50(79)67-18-8-9-36(67)48(77)61-31(19-26(2)3)44(73)58-22-41(56)72)24-83-84-25-53(57,38(69)11-7-6-10-37-43-34(23-82-37)64-52(81)66-43)51(80)63-32(47(76)65-42)20-28-12-14-29(68)15-13-28/h12-15,26-27,30-37,42-43,68H,5-11,16-25,57H2,1-4H3,(H2,54,70)(H2,55,71)(H2,56,72)(H,58,73)(H,59,78)(H,60,74)(H,61,77)(H,62,75)(H,63,80)(H,65,76)(H2,64,66,81)/t27-,30-,31-,32-,33-,34-,35-,36-,37-,42-,43-,53+/m0/s1 |
InChI Key |
QUMGBJXFSWOGMP-YFWSCAFSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)(C(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)(C(=O)CCCCC3C4C(CS3)NC(=O)N4)N)C(=O)N5CCCC5C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origin of Product |
United States |
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